

what is victoria blue 4R(1+) chemical structure

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Compound of Interest

Compound Name: victoria blue 4R(1+)

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An In-depth Technical Guide to Victoria Blue 4R (1+)

Introduction

Victoria Blue 4R, also known as Basic Blue 8 or C.I. 42563, is a synthetic cationic triarylmethane dye.[1][2][3] It is recognized for its utility in various scientific applications, ranging from textile dyeing to sensitive analytical assays and histological staining.[1][4] This guide provides a comprehensive overview of the chemical and physical properties of Victoria Blue 4R (1+), its applications, and detailed experimental protocols for its use.

Chemical Structure and Identification

Victoria Blue 4R is an iminium salt, with the cationic component being Victoria Blue 4R (1+).[5]

- IUPAC Name: [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium chloride[5]
- Other Names: C.I. Basic Blue 8, Victoria Blue F 4R, Victoria Basic Blue F4R[1][3][5]
- CAS Number: 2185-87-7[1][3][4]
- C.I. Number: 42563[2][6]
- Molecular Formula: $C_{34}H_{34}ClN_3$ [1][3]
- InChI Key: AODQPPLFAXTBJS-UHFFFAOYSA-M[1]

The cationic chromophore, Victoria Blue 4R (1+), has the molecular formula $C_{34}H_{34}N_3^+$.^[7]

Physicochemical Properties

A summary of the key quantitative data for Victoria Blue 4R is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	520.12 g/mol	^[1]
Exact Mass	519.2441 u	^[1]
Elemental Analysis	C: 78.52%, H: 6.59%, Cl: 6.82%, N: 8.08%	^[1]
Solubility (Aqueous)	3.23%	^[2]
Solubility (Ethanol)	3.23%	^[2]
Absorption Maxima (λ_{max})	593.5 nm, 538.5 nm	^[2]

Applications in Research

Victoria Blue 4R is a versatile dye with a range of applications in scientific research, primarily due to its strong color and ability to interact with various biomolecules and ions.

Histological Staining

Victoria Blue 4R is employed as a biological stain for differentiating various tissue components. It has a known affinity for elastic fibers, acid glycosaminoglycans, and DNA.^[4] It is also used for the demonstration of copper-associated proteins in liver sections.

Analytical Chemistry

The dye serves as a chromogenic reagent in spectrophotometric assays for the determination of trace analytes.^[4] Its utility has been demonstrated in the quantification of:

- Boron: A sensitive method involves the formation of a complex between the tetrafluoroborate anion and Victoria Blue 4R, which is then extracted and measured.^[6]

- Antimony(III) and Arsenic(III): Kinetic spectrophotometric methods have been developed based on the inhibitory effect of these ions on the oxidation of Victoria Blue 4R by potassium bromate in acidic media.[\[4\]](#)[\[6\]](#)
- Hyaluronic Acid: The dye reacts with hyaluronic acid, leading to a measurable decrease in absorbance, which can be used for its quantification.[\[4\]](#)

Experimental Protocols

Histological Staining for Elastic Fibers and Copper-Associated Protein

This protocol details the use of Victoria Blue 4R for staining elastic fibers and copper-associated protein in paraffin-embedded tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections (4 μ m)
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Potassium Permanganate 1%, Aqueous
- Sulfuric Acid 1%, Aqueous
- Sodium Bisulfite 1%, Aqueous
- Victoria Blue Stain, Alcoholic
- Nuclear Fast Red Stain, Kernechtrot
- Mounting medium

Procedure:

- Deparaffinization and Hydration:
 - Immerse slides in three changes of xylene for 3 minutes each.
 - Hydrate through two changes each of 100% and 95% ethyl alcohol, with 10 dips in each.
 - Wash well with distilled water.
- Oxidation:
 - Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid by combining 10 ml of 1% Potassium Permanganate, 10 ml of 1% Sulfuric Acid, and 40 ml of distilled water.
 - Place slides in the working solution for 5 minutes.
- Bleaching:
 - Treat with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.
 - Wash slides thoroughly in running tap water.
- Staining:
 - Rinse in 70% ethyl alcohol for 2 minutes.
 - Stain in Victoria Blue Stain, Alcoholic, for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.
- Differentiation:
 - Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.
 - Wash slides well in running tap water.
- Counterstaining:
 - Counterstain with Nuclear Fast Red Stain, Kernechtrot, for 5 minutes.

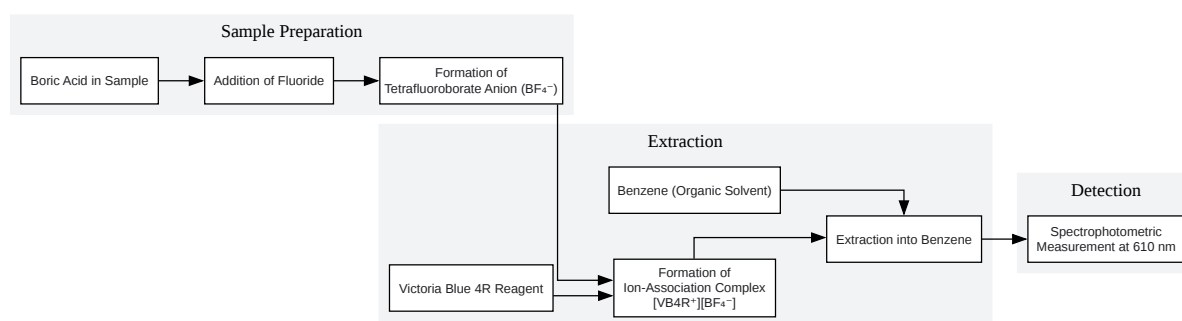
- Wash in running tap water for 5 minutes.
- Dehydration and Mounting:
 - Dehydrate in two changes each of 95% and 100% ethyl alcohol.
 - Clear in three changes of xylene, with 10 dips each.
 - Coverslip with a compatible mounting medium.

Expected Results:

- Elastic fibers and Copper-associated protein: Blue
- Nuclei: Red

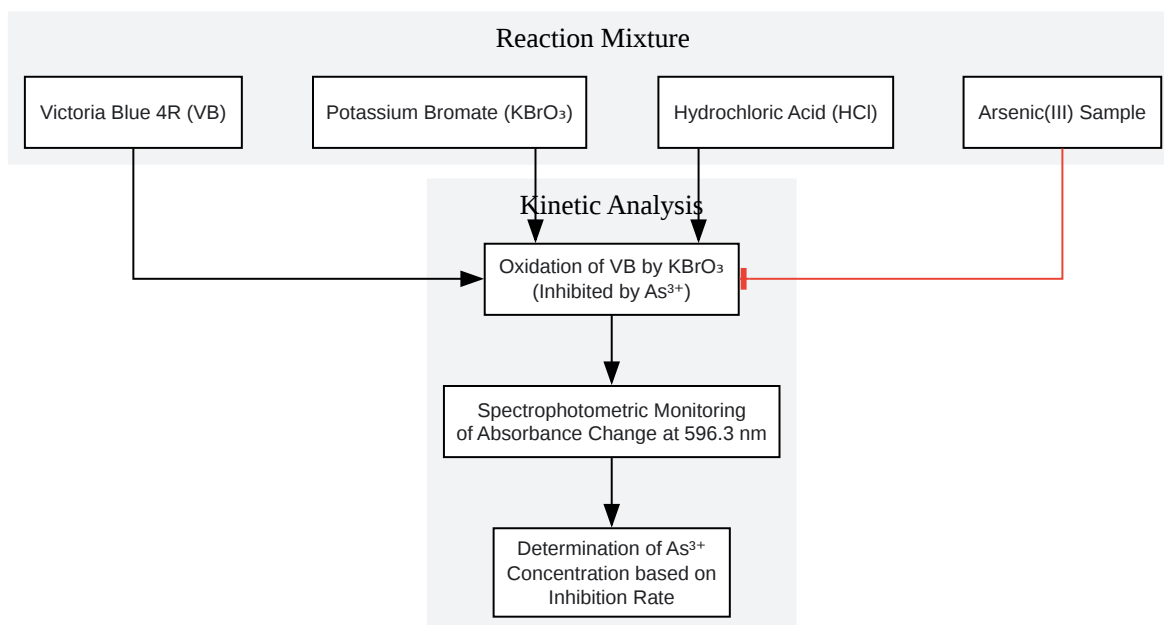
Logical and Experimental Workflows

The following diagrams illustrate the logical workflows for the spectrophotometric determination of Boron and the kinetic determination of Arsenic(III) using Victoria Blue 4R.



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Caption: Workflow for the spectrophotometric determination of Boron.



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Caption: Workflow for the kinetic determination of Arsenic(III).

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